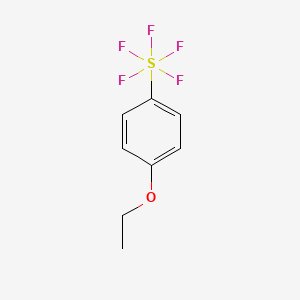

1-Ethoxy-4-(pentafluorosulfanyl)benzene

Description

Significance of the Pentafluorosulfanyl Group in Contemporary Organic Synthesis and Advanced Materials Science

The pentafluorosulfanyl (SF5) group is increasingly recognized for its profound impact on the properties of organic molecules, making it a valuable functional group in both organic synthesis and the development of advanced materials. rowansci.comresearchgate.net Often dubbed a "super-trifluoromethyl group," the SF5 moiety imparts a unique combination of characteristics to parent structures. nih.govenamine.net Its high thermal and chemical stability, stemming from the strong S-F bonds, makes it a robust component in molecules designed for demanding applications. rowansci.comresearchgate.net

In the realm of organic synthesis , the introduction of the SF5 group can significantly alter the electronic nature of a molecule, influencing its reactivity and providing pathways to novel chemical entities. researchgate.net While synthetic challenges have historically limited its widespread use, recent advancements have made SF5-containing building blocks more accessible, spurring a renewed interest in their application. researchgate.netresearchgate.net These building blocks serve as versatile platforms for constructing complex molecules with tailored properties. nih.gov

In advanced materials science , the SF5 group is prized for its ability to tune the optoelectronic properties of functional materials. researchgate.netrsc.org Its incorporation into organic semiconductors, liquid crystals, and polymers can lead to materials with enhanced performance characteristics. The low surface energy associated with the SF5 group is another desirable trait, particularly in the design of hydrophobic and oleophobic surfaces. researchgate.netrsc.org Furthermore, the exceptional stability of the SF5 group contributes to the durability and longevity of materials, a critical factor for commercial viability. nih.gov The unique electronic properties of the SF5 group have been harnessed to create push-pull chromophores with applications in nonlinear optics. rsc.org

The growing interest in the SF5 group is evidenced by its increasing appearance in patents and scientific literature, highlighting its expanding role in the creation of innovative chemical products. meliusorganics.com From agrochemicals to pharmaceuticals, the strategic incorporation of the SF5 group is proving to be a powerful tool for molecular design. nih.gov

Unique Electronic and Steric Properties of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl group possesses a distinct set of electronic and steric properties that differentiate it from other functional groups, including the well-known trifluoromethyl (CF3) group. amphoteros.com

Electronic Properties: The SF5 group is one of the most electron-withdrawing groups known in organic chemistry. rowansci.com This strong electron-withdrawing nature arises from the high electronegativity of the five fluorine atoms bonded to the central sulfur atom. rowansci.com This property has a profound influence on the electronic distribution within a molecule, impacting its reactivity, acidity/basicity, and dipole moment. researchgate.net The Hammett parameter (σp), a measure of the electronic effect of a substituent on an aromatic ring, is significantly higher for SF5 compared to CF3, indicating its superior electron-withdrawing strength. meliusorganics.com

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) |

| Hammett Constant (σp) | 0.68 | 0.54 |

| Lipophilicity (πp) | 1.23 | 0.88 |

| Intrinsic Volume (ų) | 61.4 | 42.7 |

This table presents a comparison of key physicochemical properties of the pentafluorosulfanyl (SF5) and trifluoromethyl (CF3) groups. meliusorganics.com

Despite its strong electronegativity, the SF5 group is also highly lipophilic. rowansci.com This dual characteristic is particularly valuable in medicinal chemistry, where it can enhance a drug molecule's ability to cross cell membranes while also influencing its binding to biological targets. rowansci.comamphoteros.com

Overview of Aromatic Pentafluorosulfanyl Compounds with Ether Substituents

Aromatic compounds bearing both a pentafluorosulfanyl group and an ether substituent represent an important class of molecules with potential applications in various fields. The interplay between the strongly electron-withdrawing SF5 group and the electron-donating ether group can lead to interesting and useful molecular properties.

The synthesis of such compounds often involves the introduction of the SF5 group onto a pre-existing aromatic ether or the formation of the ether linkage on a pentafluorosulfanyl-substituted aromatic ring. For instance, nucleophilic aromatic substitution reactions on nitro-(pentafluorosulfanyl)benzenes can be employed to generate SF5-aryl ethers. nih.gov Oxidation of pentafluorosulfanyl-substituted anisoles and phenols has also been explored as a route to functionalized aliphatic SF5 compounds. beilstein-journals.org

Research into this class of compounds is ongoing, with efforts focused on developing more efficient synthetic methods and exploring their potential in materials science and medicinal chemistry. The unique combination of the robust, electron-withdrawing SF5 group and the versatile ether functionality makes these compounds attractive targets for further investigation.

Properties

IUPAC Name |

(4-ethoxyphenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZFJHFFKWMEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxy 4 Pentafluorosulfanyl Benzene and Analogous Sf5 Aryl Ether Systems

Strategies for Introducing the Pentafluorosulfanyl Group onto Aryl Ether Precursors

The installation of the highly stable and electron-withdrawing SF5 group onto an aromatic scaffold is a challenging yet crucial step in the synthesis of these compounds. The methods employed must overcome the high activation energy required to form the sulfur(VI) fluoride (B91410) bond.

Oxidative Fluorination Pathways for Sulfur-Containing Aromatic Compounds

Oxidative fluorination is a foundational method for creating the aryl-SF5 bond, typically starting from more accessible sulfur-containing precursors like diaryl disulfides or aryl thiols. These methods involve the direct treatment of the sulfur compound with potent fluorinating agents.

One of the earliest and most direct methods involves the reaction of a nitro-substituted diaryl disulfide with elemental fluorine (F2). nih.govresearchgate.net This process is often conducted at an industrial scale to produce key building blocks like 3- or 4-nitro-1-(pentafluorosulfanyl)benzene. nih.govbeilstein-journals.org While effective, the use of elemental fluorine requires specialized equipment and handling procedures due to its high reactivity and toxicity.

A more versatile and laboratory-friendly approach is the "Umemoto synthesis." This two-step procedure begins with the conversion of aromatic thiols or diaryl disulfides into arylsulfur chlorotetrafluorides (ArSF4Cl) using reagents like chlorine and potassium fluoride. nih.govnih.gov In the second step, a subsequent fluorination reaction, often using a fluoride source, replaces the chlorine atom to yield the final arylsulfur pentafluoride. nih.govresearchgate.net This method avoids the direct use of F2 in the primary oxidation step and offers a broader substrate scope. nih.gov More recently, developments have focused on making the oxidative fluorination step more accessible. For instance, the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has been established as a milder and less hazardous alternative to elemental chlorine for generating the crucial ArSF4Cl intermediate from diaryl disulfides. nih.govescholarship.org

| Method | Starting Material | Key Reagents | Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Direct Fluorination | Diaryl Disulfide | F₂ | None | Direct, scalable for specific substrates nih.gov | Requires elemental fluorine, harsh conditions, limited substrate scope nih.govresearchgate.net |

| Umemoto Synthesis | Aryl Thiol or Diaryl Disulfide | 1. Cl₂, KF 2. Fluorinating Agent (e.g., HF, ZnF₂) | Aryl-SF₄Cl | Avoids direct F₂ use, broader scope, better yields nih.govnih.gov | Two-step process |

| TCICA/KF Approach | Diaryl Disulfide | 1. TCICA, KF 2. Fluorinating Agent | Aryl-SF₄Cl | Milder, inexpensive, avoids gaseous Cl₂ nih.govescholarship.org | Two-step process |

Radical Pentafluorosulfanylation Reactions on Aromatic Substrates

Radical-based methods provide an alternative pathway for forming C-SF5 bonds. These reactions typically involve the generation of the pentafluorosulfanyl radical (•SF5) from a suitable precursor, which then adds to the aromatic ring. The primary source for the •SF5 radical in these reactions is pentafluorosulfanyl chloride (SF5Cl).

The Et3B-mediated radical addition of SF5Cl to unsaturated systems, first reported by Dolbier, represents a cornerstone of this approach. While initially focused on alkenes and alkynes, the principles can be extended to aromatic substrates, although direct pentafluorosulfanylation of arenes is less common and can be challenging. The development of new reagents and initiation methods, such as using air-stable amine-borane complexes or photoredox catalysis, has expanded the utility of radical pentafluorosulfanylation. researchgate.netnih.gov Photocatalytic methods, in particular, offer a milder approach to generate the SF5 radical, potentially allowing for the functionalization of more complex and sensitive substrates. nih.gov Recently, shelf-stable SF5 reagents have been developed that are suitable for photocatalytic radical reactions with styrene derivatives, indicating a growing potential for direct C-H or C-X functionalization on aromatic rings. nih.gov

Derivatization of Existing SF5-Substituted Anilines and Nitrobenzenes

A highly practical and widely used strategy to obtain SF5-aryl ethers involves the chemical modification of readily available SF5-substituted precursors, namely 4-nitro-1-(pentafluorosulfanyl)benzene and 4-amino-1-(pentafluorosulfanyl)benzene. These building blocks are accessible through the aforementioned oxidative fluorination routes.

The synthesis can proceed via the following pathways:

From SF5-Aniline : 4-Amino-1-(pentafluorosulfanyl)benzene can be converted into a diazonium salt using sodium nitrite (B80452) under acidic conditions. Subsequent hydrolysis of the diazonium salt yields 4-(pentafluorosulfanyl)phenol (B1597158). This phenol (B47542) can then be subjected to a standard Williamson ether synthesis, reacting with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K2CO3) to furnish 1-ethoxy-4-(pentafluorosulfanyl)benzene.

From SF5-Nitrobenzene : 4-Nitro-1-(pentafluorosulfanyl)benzene can be reduced to the corresponding aniline (B41778) using various established methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media. The resulting 4-amino-1-(pentafluorosulfanyl)benzene is then converted to the target ethoxy compound as described above. This two-step sequence (reduction followed by diazotization/hydrolysis/etherification) is a robust route to SF5-aryl ethers.

Functionalization of Pentafluorosulfanylbenzenes to Incorporate Ethoxy Moieties

This second major strategy begins with an aromatic ring already bearing the SF5 group and focuses on introducing the ethoxy substituent. This is often achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

The pentafluorosulfanyl group is a powerful electron-withdrawing group, comparable to but stronger than the trifluoromethyl group. beilstein-journals.org This property strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com When a suitable leaving group (such as a halogen or a nitro group) is present on the ring, particularly at the ortho or para position relative to the SF5 group, it can be displaced by a nucleophile.

The synthesis of this compound can be achieved by reacting a 4-substituted-1-(pentafluorosulfanyl)benzene with sodium or potassium ethoxide. For this reaction to be efficient, the substituent at the 4-position must be a good nucleofuge (leaving group). For example, reacting 1-fluoro-4-(pentafluorosulfanyl)benzene or 1-chloro-4-(pentafluorosulfanyl)benzene with potassium ethoxide in a suitable solvent would yield the desired ether. The reaction is significantly accelerated if additional electron-withdrawing groups, such as a nitro group, are also present on the ring. For instance, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene is readily displaced by various oxygen nucleophiles, including ethoxide, in the presence of a base like potassium hydroxide (B78521). nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol (B145695)/KOH | Reflux | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | nih.gov |

| 1-Fluoro-4-(pentafluorosulfanyl)benzene | NaOEt | Solvent (e.g., EtOH, DMF) | This compound | Hypothetical/General SNAr |

| 1-Nitro-4-(pentafluorosulfanyl)benzene | NaOEt | Elevated Temperature | This compound | Hypothetical/General SNAr |

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation

Modern organic synthesis provides powerful tools for C-O bond formation through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, or the Ullmann condensation. These methods are particularly useful when SNAr is not feasible.

The synthesis of this compound could be envisioned by coupling 1-bromo-4-(pentafluorosulfanyl)benzene or 1-iodo-4-(pentafluorosulfanyl)benzene with ethanol or sodium ethoxide. This reaction would typically employ a palladium or copper catalyst system. For example, a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction would involve reacting the SF5-aryl halide with ethanol in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base. While the Negishi cross-coupling of 1-bromo-4-(pentafluorosulfanyl)benzene to form C-C bonds has been demonstrated, showcasing the viability of this substrate in palladium-catalyzed cycles, specific examples for C-O bond formation are less commonly reported but represent a viable synthetic route. nih.gov

Multi-step Synthetic Sequences Towards this compound

A plausible and commonly employed route to this compound involves the initial synthesis of a key intermediate, 4-(pentafluorosulfanyl)phenol. This intermediate can then be subjected to etherification to yield the final product.

One established method to access 4-(pentafluorosulfanyl)phenol begins with a commercially available starting material, 1-bromo-4-(pentafluorosulfanyl)benzene. A Negishi cross-coupling reaction can be utilized to introduce a protected hydroxyl group. For instance, the reaction of 1-bromo-4-(pentafluorosulfanyl)benzene with an appropriate organozinc reagent, catalyzed by a palladium complex such as Pd(dba)2 with a suitable ligand like SPhos, can yield a protected phenol derivative. Subsequent deprotection affords 4-(pentafluorosulfanyl)phenol.

The final step in the synthesis of this compound is the etherification of 4-(pentafluorosulfanyl)phenol. A classic Williamson ether synthesis is a suitable method for this transformation. nih.govgold-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide in an SN2 reaction to form the desired ether. nih.govgold-chemistry.orgwikipedia.orgmasterorganicchemistry.com

An alternative approach to 4-(pentafluorosulfanyl)phenol involves the diazotization of 4-(pentafluorosulfanyl)aniline, followed by hydrolysis of the resulting diazonium salt. This method provides another viable pathway to the key phenolic intermediate.

The following table outlines a representative multi-step synthesis of this compound:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Negishi Cross-Coupling | 1-bromo-4-(pentafluorosulfanyl)benzene, Organozinc reagent | Pd(dba)₂, SPhos, solvent (e.g., DMF) | Protected 4-(pentafluorosulfanyl)phenol |

| 2 | Deprotection | Protected 4-(pentafluorosulfanyl)phenol | Acid or base, depending on the protecting group | 4-(pentafluorosulfanyl)phenol |

| 3 | Williamson Ether Synthesis | 4-(pentafluorosulfanyl)phenol, Ethyl iodide | Base (e.g., K₂CO₃), solvent (e.g., acetone), heat | This compound |

Synthetic Challenges and Advancements in Scalable Preparation of SF5-Aryl Ethers

The synthesis of SF5-aryl ethers on a larger scale presents several significant challenges, primarily related to the introduction of the SF5 group and the handling of the requisite reagents. However, recent advancements have begun to address some of these hurdles, paving the way for more efficient and scalable production.

Synthetic Challenges:

Harsh Reagents and Conditions: The traditional methods for introducing the SF5 group onto an aromatic ring often require harsh and hazardous reagents, such as elemental fluorine (F₂) or sulfur tetrafluoride (SF₄), which are difficult to handle and require specialized equipment. These conditions can limit the functional group tolerance of the reactions and pose safety concerns, particularly on an industrial scale.

Availability of Starting Materials: The availability of SF5-containing building blocks has historically been limited, hindering the widespread exploration and production of SF5-aryl ethers. spirochem.com While some key intermediates like 4-(pentafluorosulfanyl)aniline and 1-bromo-4-(pentafluorosulfanyl)benzene are now commercially available, their cost can be a significant factor in large-scale synthesis. nih.gov

Handling of SF5Cl: Pentafluorosulfanyl chloride (SF5Cl) is a key reagent for the introduction of the SF5 group via radical reactions. However, it is a toxic and volatile gas, making its storage and handling challenging, especially in large quantities. This has been a major bottleneck for the industrial application of SF5 chemistry.

Purification: The purification of SF5-containing compounds can be challenging due to their unique physical properties, including high lipophilicity. Chromatographic separation can be difficult, and alternative purification methods may be required for large-scale production.

Advancements in Scalable Preparation:

Gas Reagent-Free Synthesis of SF5Cl: A significant breakthrough has been the development of methods for the in-situ generation of SF5Cl from stable and readily available solid reagents. For instance, the reaction of sulfur with potassium fluoride and trichloroisocyanuric acid (TCCA) provides a convenient and safer alternative to handling gaseous SF5Cl.

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of SF5Cl offers a safer and more scalable approach. nih.gov Continuous flow reactors allow for better control over reaction parameters, improved heat transfer, and the handling of hazardous intermediates in smaller, contained volumes, thereby enhancing the safety and efficiency of the process.

Development of New SF5-Containing Building Blocks: The increasing commercial availability of a wider range of SF5-containing aromatic building blocks is facilitating the synthesis of diverse SF5-aryl ethers. spirochem.com This allows for more convergent synthetic strategies, avoiding the need for the de novo introduction of the SF5 group in the later stages of a synthesis.

Milder Fluorination Methods: Research into milder and more selective fluorinating agents and reaction conditions is ongoing. These efforts aim to improve the functional group tolerance and reduce the hazards associated with the introduction of the SF5 group, making the synthesis of complex SF5-aryl ethers more feasible on a larger scale.

The following table summarizes the key challenges and recent advancements in the scalable synthesis of SF5-aryl ethers:

| Challenge | Description | Recent Advancements |

| Reagent Hazards | Use of hazardous reagents like F₂ and SF₄. | Development of safer, solid-based SF5Cl precursors (e.g., S, KF, TCCA). |

| Starting Material Access | Limited availability and high cost of SF5-building blocks. | Increased commercial availability of key SF5-aromatic intermediates. spirochem.com |

| SF5Cl Handling | SF5Cl is a toxic and volatile gas. | In-situ generation and continuous flow synthesis of SF5Cl. nih.gov |

| Purification | Difficult separation of lipophilic SF5-compounds. | Development of optimized purification protocols for SF5-containing molecules. |

Reactivity and Transformational Chemistry of 1 Ethoxy 4 Pentafluorosulfanyl Benzene Derivatives

Impact of SF5 and Ethoxy Groups on Aromatic Ring Reactivity Profiles

The pentafluorosulfanyl group is recognized as one of the most electron-withdrawing and electronegative functional groups in organic chemistry. wikipedia.orgrowansci.com Its presence dramatically alters the electronic properties of the aromatic ring, rendering it highly electron-deficient. rowansci.com In contrast, the ethoxy group is an activating, electron-donating group. perlego.com The combined influence of these opposing substituents governs the reactivity and orientation of substitution on the benzene (B151609) ring.

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene ring directs the incoming electrophile to a specific position. wikipedia.org Electron-donating groups are typically ortho-, para-directing activators, while strong electron-withdrawing groups are meta-directing deactivators. perlego.comvanderbilt.edu

The SF5 group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. wikipedia.org This is due to its strong inductive electron withdrawal, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. youtube.com

Conversely, the ethoxy group is an activating ortho-, para-director. perlego.com In 1-ethoxy-4-(pentafluorosulfanyl)benzene, the directing effects of the two groups are in opposition. However, the strong deactivating nature of the SF5 group generally dominates, making electrophilic aromatic substitution challenging. When such reactions do occur, the substitution pattern is a result of the complex interplay between the activating effect of the ethoxy group and the deactivating, meta-directing effect of the SF5 group. Typically, electrophilic attack will favor the positions ortho to the activating ethoxy group, as this position is most activated towards electrophiles.

| Substituent | Electronic Effect | Directing Effect in EAS |

|---|---|---|

| -SF5 (Pentafluorosulfanyl) | Strongly Electron-Withdrawing | Meta-directing (Deactivating) |

|

The SF5 group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The meta-directing effect arises from the destabilization of the arenium ion intermediate when the electrophile attacks the ortho or para positions. | ||

| -OCH2CH3 (Ethoxy) | Electron-Donating | Ortho-, Para-directing (Activating) |

|

The ethoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This activates the ring towards electrophilic attack and directs incoming electrophiles to these positions. |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnumberanalytics.com

The potent electron-withdrawing nature of the SF5 group makes aromatic rings highly susceptible to nucleophilic attack. beilstein-journals.org In derivatives of this compound that contain a suitable leaving group, the SF5 group strongly activates the ring towards SNAr. The activating effect is most pronounced when the SF5 group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.com

In this compound itself, neither the ethoxy group nor the SF5 group is a typical leaving group under standard SNAr conditions. However, if a leaving group, such as a halogen, is introduced onto the ring, the SF5 group will exert a powerful activating effect. For instance, in a hypothetical molecule like 1-chloro-2-ethoxy-5-(pentafluorosulfanyl)benzene, the SF5 group would be para to the chlorine atom, strongly activating it for displacement by a nucleophile. The ethoxy group, being electron-donating, would have a deactivating effect on this specific SNAr reaction.

Research on related SF5-substituted benzenes has demonstrated the feasibility of SNAr reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.orgnih.govnih.gov

Chemical Transformations Involving the Pentafluorosulfanyl Group

The pentafluorosulfanyl group is known for its high chemical and thermal stability. rowansci.com However, under specific conditions, it can participate in or influence a range of chemical transformations.

While the SF5 group itself is generally inert to many common reagents, its powerful electronic influence allows for a variety of functional group interconversions on the aromatic ring. For instance, other substituents on the SF5-arene can be modified without affecting the SF5 group.

Transformations such as the reduction of a nitro group, oxidation of an alkyl side chain, or cross-coupling reactions on a halogenated position can often be performed on SF5-substituted arenes. The high stability of the SF5 group makes it a valuable substituent for introducing fluorine into complex molecules, as it can withstand a wide range of subsequent reaction conditions. chemrxiv.org For example, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been shown to be a versatile starting material for various transformations, including Heck, Sonogashira, and Suzuki couplings. researchgate.net

The SF5 group can participate in radical and photochemical reactions. Pentafluorosulfanyl chloride (SF5Cl) is a common reagent for introducing the SF5 group via radical mechanisms. researchgate.net Photochemical methods are also employed to generate SF5-containing molecules. researchgate.net For instance, the C-S bond in aryl sulfonium (B1226848) salts can be cleaved under UV light to generate aryl radicals, which can then participate in cross-coupling reactions. d-nb.infonih.gov These methods highlight the potential for late-stage functionalization of complex molecules with the SF5 group. researchgate.net

Reactivity of the Ethoxy Moiety in this compound

The ethoxy group in this compound can undergo reactions typical of an aryl ether. The most common reaction is ether cleavage, which typically requires harsh conditions such as strong acids (e.g., HBr or HI). This reaction would lead to the formation of 4-(pentafluorosulfanyl)phenol (B1597158).

Oxidation of the aromatic ring can also affect the ethoxy group. For example, oxidation of 4-(pentafluorosulfanyl)anisole (a closely related compound) with hydrogen peroxide and sulfuric acid leads to dearomatization and the formation of various aliphatic SF5-substituted compounds. beilstein-journals.org A similar reactivity pattern could be expected for this compound under strong oxidizing conditions.

Ether Cleavage and Derivatization Strategies

The cleavage of the ether bond in this compound is a critical transformation that provides access to the corresponding phenol (B47542), 4-(pentafluorosulfanyl)phenol, a versatile intermediate for further functionalization. The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of the ether linkage.

Ether cleavages are typically acid-catalyzed, proceeding through either an Sₙ1 or Sₙ2 mechanism. wikipedia.orglibretexts.orglibretexts.org In the case of this compound, the reaction with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is expected to yield 4-(pentafluorosulfanyl)phenol and the corresponding ethyl halide. libretexts.orglibretexts.org

The general reaction can be depicted as follows:

Reaction Scheme for the Acid-Catalyzed Cleavage of this compound

Once 4-(pentafluorosulfanyl)phenol is generated, it can undergo a variety of derivatization reactions, allowing for the introduction of diverse functional groups. These transformations are crucial for the synthesis of novel SF₅-containing molecules with potential applications in various fields of chemical research.

Table 1: Representative Derivatization Reactions of 4-(pentafluorosulfanyl)phenol

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 1-Alkoxy-4-(pentafluorosulfanyl)benzene | General knowledge |

| O-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-(Pentafluorosulfanyl)phenyl ester | General knowledge |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(pentafluorosulfanyl)phenol | nih.gov |

| Bromination | N-Bromosuccinimide (NBS), ZnCl₂, Acetonitrile | 2-Bromo-4-(pentafluorosulfanyl)phenol | nih.gov |

Mechanistic Investigations of Key Transformations in SF₅-Aryl Ether Chemistry

The mechanism of ether cleavage in aryl ethers is well-established and generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. acs.org For this compound, the reaction is initiated by the protonation of the ether oxygen by a strong acid.

Due to the presence of a primary ethyl group, the subsequent step is likely to follow an Sₙ2 pathway. libretexts.orglibretexts.org The halide nucleophile (e.g., Br⁻ or I⁻) will attack the less sterically hindered ethyl group, leading to the displacement of 4-(pentafluorosulfanyl)phenol as the leaving group. The strong electron-withdrawing nature of the para-SF₅ group is expected to make the phenoxy group a better leaving group, potentially accelerating the cleavage reaction compared to unsubstituted phenetole.

An alternative Sₙ1 mechanism, involving the formation of an ethyl carbocation, is generally less favorable for primary alkyl groups. acs.org Furthermore, the C(aryl)-O bond is significantly stronger than the C(alkyl)-O bond and is not readily cleaved under these conditions.

The electronic effects of the SF₅ group also play a crucial role in the subsequent derivatization of the resulting 4-(pentafluorosulfanyl)phenol. The SF₅ group is a powerful deactivating group and directs incoming electrophiles to the ortho position relative to the hydroxyl group. This is evident in reactions such as nitration and bromination. nih.gov

In the context of nucleophilic aromatic substitution (SₙAr) reactions on other SF₅-substituted benzene derivatives, the SF₅ group, particularly when positioned ortho or para to a leaving group, strongly activates the ring towards nucleophilic attack. beilstein-journals.orgnih.govnih.gov This is due to its ability to stabilize the negative charge in the Meisenheimer intermediate through its strong electron-withdrawing inductive effect. While not directly applicable to the ether cleavage itself, this highlights the profound influence of the SF₅ substituent on the reactivity of the aromatic ring.

Table 2: Summary of Mechanistic Aspects

| Transformation | Proposed Mechanism | Influence of the SF₅ Group |

|---|---|---|

| Ether Cleavage | Acid-catalyzed Sₙ2 | Enhances the leaving group ability of the 4-(pentafluorosulfanyl)phenoxy moiety. |

| Electrophilic Aromatic Substitution (on the phenol) | Standard EAS mechanism | Strongly deactivating and ortho-directing. |

Theoretical and Computational Chemistry of 1 Ethoxy 4 Pentafluorosulfanyl Benzene

Electronic Structure and Bonding Analysis of the SF₅-Aryl Ether System

The electronic landscape of 1-ethoxy-4-(pentafluorosulfanyl)benzene is dominated by the interplay between the electron-donating ethoxy group (-OEt) and the powerfully electron-withdrawing pentafluorosulfanyl group (-SF₅). This push-pull substitution pattern across the benzene (B151609) ring gives rise to distinct electronic characteristics.

The SF₅ group is recognized as one of the most potent electron-withdrawing groups in organic chemistry, a property attributable to the high electronegativity of the fluorine atoms. rowansci.com Its effect surpasses that of the well-known trifluoromethyl (-CF₃) and nitro (-NO₂) groups. This strong electron-withdrawing nature is quantified by its Hammett substituent constants (σ), which are empirical measures of the electronic influence of a substituent on a reaction center. wikipedia.org

The σₚ value for the SF₅ group is significantly positive (0.68), indicating a strong electron-withdrawing effect through both induction and resonance. nih.govresearchgate.net In the context of this compound, the SF₅ group exerts a powerful inductive pull (-I effect) on the electron density of the benzene ring. This effect polarizes the C-S bond and the aromatic system, leading to a significant depletion of electron density on the carbon atom directly attached to the SF₅ group (the ipso-carbon).

Computational methods, such as Density Functional Theory (DFT), can be used to visualize this charge distribution through Molecular Electrostatic Potential (MEP) maps. uni-muenchen.de For an SF₅-substituted benzene ring, an MEP map would show a region of strong positive potential (typically colored blue) around the SF₅ group and the adjacent ring carbon, indicating an electron-deficient area susceptible to nucleophilic attack. researchgate.netresearchgate.net Conversely, the electron-donating ethoxy group (-OEt, σₚ = -0.24) increases electron density at the ortho and para positions relative to itself, which would be visualized as regions of negative potential (colored red or yellow). oup.com This intramolecular charge transfer from the ethoxy donor to the SF₅ acceptor is a defining feature of the molecule's electronic structure.

| Substituent | Hammett Constant (σₚ) |

|---|---|

| -SF₅ | 0.68 |

| -NO₂ | 0.78 |

| -CN | 0.67 |

| -CF₃ | 0.57 |

| -Cl | 0.22 |

| -H | 0.00 |

| -OCH₃ | -0.24 |

| -OEt | -0.24 |

Data sourced from multiple references. nih.govresearchgate.netoup.comscribd.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic absorption properties. up.ac.za The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and the wavelength of its lowest-energy electronic transition in UV-Vis spectroscopy. researchgate.net

In this compound, the substituent effects on the FMOs are predictable. The electron-donating ethoxy group raises the energy of the HOMO, which is primarily localized on the ethoxy group and the aromatic ring. In contrast, the strongly electron-accepting SF₅ group significantly lowers the energy of the LUMO. researchgate.netsemanticscholar.org Computational studies on similar donor-acceptor systems confirm that strong acceptors predominantly influence the LUMO level. nankai.edu.cn

This combined effect leads to a substantially smaller HOMO-LUMO gap compared to unsubstituted benzene or monosubstituted derivatives. A smaller energy gap implies that the molecule can be excited by lower-energy light, which would correspond to a bathochromic (red) shift in its UV-Vis absorption spectrum. up.ac.za Therefore, one would predict that this compound absorbs light at a longer wavelength than benzene or ethoxybenzene.

| Compound | Substituent Effects on FMOs | Expected HOMO-LUMO Gap | Predicted UV-Vis λₘₐₓ Shift |

|---|---|---|---|

| Benzene | Reference | Large | Reference |

| Ethoxybenzene | -OEt raises HOMO | Reduced | Bathochromic (Red) Shift |

| Pentafluorosulfanylbenzene | -SF₅ lowers LUMO | Reduced | Bathochromic (Red) Shift |

| This compound | -OEt raises HOMO, -SF₅ lowers LUMO | Significantly Reduced | Strong Bathochromic (Red) Shift |

Conformational Analysis and Steric Effects Imparted by the SF₅ and Ethoxy Groups

The three-dimensional structure and conformational preferences of this compound are influenced by the steric bulk of its substituents. The SF₅ group is sterically demanding, with a volume (55.4 ų) that is significantly larger than a trifluoromethyl group (34.6 ų) and slightly smaller than a tert-butyl group (76.9 ų). nih.gov

The primary conformational flexibility in this compound arises from rotation around the C(aryl)-O bond of the ethoxy group. Computational studies on ethoxybenzene have shown that the most stable conformation is planar, with the ethyl group lying in the plane of the benzene ring to maximize π-conjugation. researchgate.net The rotational barrier for the C(aryl)-O bond is relatively low, typically in the range of 3-5 kcal/mol. researchgate.net

Due to the para-substitution pattern, there is no direct steric clash between the SF₅ and ethoxy groups. However, the bulky SF₅ group can influence the rotational barrier of the ethoxy group through long-range electronic and steric interactions. acs.org It is expected that the planar conformation of the ethoxy group remains the most stable, but the energy profile of its rotation might be subtly altered compared to unsubstituted ethoxybenzene. DFT calculations would be necessary to precisely quantify the rotational energy barrier and the preferred dihedral angle of the ethyl group relative to the aromatic ring. ugm.ac.id

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is an invaluable tool for elucidating reaction mechanisms, allowing for the calculation of transition state geometries and activation energies. A key reaction for the synthesis of SF₅-aryl ethers is the Nucleophilic Aromatic Substitution (SₙAr) reaction. walisongo.ac.id In this mechanism, a nucleophile attacks an aromatic ring that is activated by one or more strong electron-withdrawing groups, leading to the displacement of a leaving group.

The synthesis of this compound can be readily achieved via an SₙAr reaction, for instance, by reacting 1-chloro-4-(pentafluorosulfanyl)benzene or 1-nitro-4-(pentafluorosulfanyl)benzene with sodium ethoxide. The powerful electron-withdrawing SF₅ group strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position.

A DFT study of this reaction would model the following key steps:

Nucleophilic Attack: The ethoxide anion (⁻OEt) attacks the carbon atom bearing the leaving group (e.g., -Cl or -NO₂), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is stabilized by delocalization onto the aromatic ring and, crucially, by the potent electron-withdrawing SF₅ group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or NO₂⁻), yielding the final product, this compound.

DFT calculations can map the entire reaction pathway, identifying the transition state for the formation of the Meisenheimer complex, which is typically the rate-determining step. The calculated activation energy barrier would provide insight into the reaction kinetics and confirm the highly favorable nature of the SₙAr pathway for synthesizing such compounds. walisongo.ac.id

Predictive Modeling for Reactivity and Selectivity in SF₅-Aryl Ether Systems

Computational models are increasingly used to predict the reactivity and potential applications of novel molecules, thereby guiding synthetic efforts. For SF₅-aryl ether systems, predictive modeling can provide insights into both chemical reactivity and potential biological activity. mdpi.com

The electronic parameters calculated through DFT, such as the MEP and FMO energies, serve as powerful descriptors for predicting reactivity. ajpchem.org

Molecular Electrostatic Potential (MEP): As discussed, the MEP map highlights regions of electron deficiency and excess. The strong positive potential on the carbon atom attached to the SF₅ group is a clear indicator of its susceptibility to nucleophilic attack, making it a primary site for SₙAr reactions. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO can be used in quantitative structure-activity relationship (QSAR) models. ajpchem.org For example, in drug design, these energies can be correlated with a compound's ability to interact with a biological target. The specific electronic signature imparted by the SF₅ and ethoxy groups can be used to model and predict the binding affinity of such molecules to specific receptors or enzymes. figshare.com

Furthermore, molecular docking simulations, a key tool in predictive modeling, can be employed to understand how molecules like this compound might fit into the active site of a protein. The unique steric and electronic properties of the SF₅ group—its bulk, lipophilicity, and strong dipole moment—can be modeled to predict favorable binding interactions, guiding the design of new bioactive compounds. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation in Pentafluorosulfanyl Aryl Ethers

Applications of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments and Reactivity Monitoring

Multinuclear NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Ethoxy-4-(pentafluorosulfanyl)benzene. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-), due to spin-spin coupling. The aromatic region will display a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. The chemical shifts of these aromatic protons are influenced by the electronic effects of the ethoxy and pentafluorosulfanyl groups. The ethoxy group is an electron-donating group, which would typically shield the aromatic protons, shifting them upfield. Conversely, the potent electron-withdrawing nature of the SF₅ group would deshield the protons, shifting them downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. Distinct signals will be observed for the two carbons of the ethoxy group and the four unique carbons of the benzene ring. The carbon directly attached to the oxygen of the ethoxy group will be significantly downfield. The chemical shifts of the aromatic carbons are also modulated by the substituent effects. The carbon atom bonded to the SF₅ group (C-4) is expected to be significantly influenced by the electronegativity of the substituent.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly diagnostic for the pentafluorosulfanyl group. The SF₅ group typically exhibits a characteristic A₄B pattern, consisting of a quintet for the single axial fluorine (Fₐ) and a doublet for the four equatorial fluorines (Fₑ). The chemical shift of these fluorine atoms can provide insights into the electronic environment of the molecule. For para-substituted pentafluorosulfanylbenzene derivatives, the chemical shift of the SF₅ group is sensitive to the electronic nature of the para-substituent.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.4 | Triplet | ~7 | -O-CH₂-CH ₃ |

| ¹H | ~4.1 | Quartet | ~7 | -O-CH ₂-CH₃ |

| ¹H | ~7.0-7.2 | Doublet | ~8-9 | Ar-H (ortho to OEt) |

| ¹H | ~7.7-7.9 | Doublet | ~8-9 | Ar-H (ortho to SF₅) |

| ¹³C | ~15 | - | - | -O-CH₂-C H₃ |

| ¹³C | ~64 | - | - | -O-C H₂-CH₃ |

| ¹³C | ~115 | - | - | C -H (ortho to OEt) |

| ¹³C | ~128 | - | - | C -H (ortho to SF₅) |

| ¹³C | ~150-155 (quintet) | - | J(¹³C-¹⁹Fₑ) ~4-5 | C -SF₅ |

| ¹³C | ~160 | - | - | C -OEt |

| ¹⁹F | ~60-65 | Doublet of quintets | J(¹⁹Fₑ-¹⁹Fₐ) ~145-155 | Equatorial Fluorines (Fₑ) |

| ¹⁹F | ~80-85 | Quintet | J(¹⁹Fₐ-¹⁹Fₑ) ~145-155 | Axial Fluorine (Fₐ) |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.

NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound. Changes in the chemical shifts and coupling patterns can indicate the transformation of functional groups and the formation of new products or intermediates.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a number of characteristic absorption bands. These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed in the 2850-3000 cm⁻¹ region.

C-O-C stretching vibrations: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage will give rise to strong absorptions in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

S-F stretching vibrations: The highly polar S-F bonds of the pentafluorosulfanyl group will result in very strong and characteristic absorption bands in the 800-950 cm⁻¹ region.

Aromatic C=C stretching vibrations: These will be observed in the 1450-1600 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-F stretching vibrations are also expected to be strong in the Raman spectrum. The symmetry of the molecule can influence the relative intensities of the bands in the IR and Raman spectra, providing further structural information.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1200-1275 | Strong | Medium |

| Symmetric C-O-C Stretch | 1000-1075 | Strong | Weak |

| S-F Stretch | 800-950 | Very Strong | Strong |

| Out-of-plane C-H Bend | 800-850 | Strong | Weak |

Note: The predicted values are based on characteristic group frequencies and data from similar compounds.

Mass Spectrometry Techniques for Verification of Reaction Products and Mechanistic Intermediates

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, thereby confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, typically obtained using electron ionization (EI), can provide valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the ethyl group: Cleavage of the O-CH₂ bond can lead to the formation of a [M - C₂H₅]⁺ ion.

Loss of ethylene: A common fragmentation pathway for ethoxybenzenes is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a [M - C₂H₄]⁺ radical cation.

Cleavage of the C-S bond: Fragmentation can occur at the C-S bond, leading to the formation of a [C₆H₄OC₂H₅]⁺ ion and an SF₅ radical, or an [SF₅]⁺ ion.

Loss of fluorine: The pentafluorosulfanyl group can lose fluorine atoms, leading to a series of ions with lower m/z values, such as [M - F]⁺ and [M - SF₄]⁺.

The study of fragmentation patterns is also instrumental in identifying potential intermediates formed during the synthesis or subsequent reactions of this compound, thus providing insights into reaction mechanisms.

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional structure in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions. For pentafluorosulfanyl-substituted aromatic compounds, non-covalent interactions involving the fluorine atoms of the SF₅ group, such as C-H···F and F···F contacts, are of particular interest. The highly polarized nature of the S-F bonds can lead to the formation of specific supramolecular synthons that dictate the crystal packing. The ethoxy group can also participate in weak C-H···O interactions. The analysis of these supramolecular interactions is crucial for understanding the solid-state properties of the material and for the rational design of new materials with desired properties. While a specific crystal structure for this compound is not publicly available, studies on analogous SF₅-substituted aromatic compounds have shown a prevalence of these types of weak intermolecular interactions, which would be expected to play a significant role in its solid-state assembly.

Advanced Materials Applications and Catalysis Involving Pentafluorosulfanyl Substituted Aryl Ethers

Incorporation into Polymeric and Oligomeric Systems

The unique properties of the SF5 group are being exploited in polymer science to create materials with enhanced performance characteristics.

While specific data on polymers derived directly from 1-Ethoxy-4-(pentafluorosulfanyl)benzene is not extensively detailed in the provided search results, the general principles of using fluorinated monomers apply. For example, a series of fluorinated poly(aryl ether)s prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers exhibited low dielectric constants ranging from 2.07 to 2.80 and low dielectric loss from 0.002 to 0.006 at 11 GHz. rsc.org These properties were attributed to the high fluorine content and the twisted biphenyl structures. rsc.org Similarly, poly(aryl ether ketone)s containing trifluoromethyl or trifluoromethoxy groups have shown reduced dielectric constants due to an increase in the polymer's free volume. nih.gov Given that the SF5 group is even more electronegative and bulkier than the trifluoromethyl (CF3) group, it is anticipated that its incorporation into poly(aryl ether) backbones could lead to materials with even more desirable dielectric properties.

Table 1: Dielectric Properties of a Fluorinated Poly(aryl ether ketone) Film

| Property | Value | Frequency |

| Dielectric Constant | 2.839 | 10 GHz |

| Dielectric Loss | < 0.007 | 10 GHz |

This table presents data for a poly(aryl ether ketone) containing a trifluoromethoxy group, illustrating the impact of fluorination on dielectric properties. nih.gov

The development of advanced materials is contingent on the availability of versatile monomers and building blocks. The synthesis of SF5-containing compounds has been an area of active research, with various methods being developed to introduce this functional group into organic molecules. researchgate.netnih.govchemrxiv.org These synthetic advancements are crucial for creating novel monomers for polymerization.

The synthesis of aromatic amino acids containing the SF5 group has been achieved through a Negishi cross-coupling strategy, demonstrating the compatibility of the SF5 group with common peptide synthesis and deprotection strategies. nih.gov This opens up possibilities for creating SF5-functionalized peptides and polymers with unique structural and functional properties. nih.gov

Furthermore, methods for the ortho-functionalization of pentafluorosulfanyl arenes have been developed, allowing for the introduction of other functional groups in proximity to the SF5 moiety. nih.gov This capability is essential for designing monomers with specific functionalities for targeted applications. The synthesis of novel SF5-anilines and SF5-aryl ethers from SF5-substituted potassium aryl trifluororates has also been reported, expanding the toolbox for creating SF5-containing building blocks. ethz.ch

Liquid Crystalline Properties and Self-Assembly of SF5-Aryl Ethers

The strong dipole moment and chemical stability of the pentafluorosulfanyl group make it a highly attractive terminal group for polar nematic liquid crystals. researchgate.net These materials are of particular importance for liquid crystal displays (LCDs), especially in mobile applications, where a combination of high polarity and low birefringence is desired. researchgate.net

The introduction of an SF5 group at the terminus of a liquid crystal molecule can significantly influence its mesomorphic behavior. While specific studies on the liquid crystalline properties of this compound were not found, research on other SF5-containing mesogens provides valuable insights. The general molecular architecture of liquid crystals often consists of a rigid core with flexible terminal chains. nih.gov The SF5 group, with its unique steric and electronic properties, can act as a potent terminal group to induce or modify liquid crystalline phases.

The self-assembly of molecules containing SF5 groups has also been investigated. Aromatic self-assembled monolayers (SAMs) with an SF5 termination have been shown to form dense, well-ordered structures on gold substrates. sciopen.comsciopen.comresearchgate.net These SAMs exhibit exceptional wetting properties, with high water contact angles, and can significantly modify the work function of the underlying metal. sciopen.comsciopen.comresearchgate.net This ability to control surface properties at the molecular level is crucial for applications in organic electronics and sensors. The self-assembly is driven by the interplay of interactions involving the SF5 group and the aromatic backbone. sciopen.comsciopen.comresearchgate.net

Photophysical Properties of SF5-Aromatic Systems

The strong electron-withdrawing nature of the pentafluorosulfanyl group can have a profound impact on the photophysical properties of aromatic systems. When attached to a conjugated system, the SF5 group can modulate the electronic structure, influencing absorption and emission characteristics.

The photophysical properties of diphenyl ether derivatives can be tuned by the introduction of various substituents. nih.gov For instance, alkoxy-substituted diphenyl ethers have been shown to be fluorescent, with their emission properties being influenced by the length of the alkoxy chain and the solvent environment. nih.gov It is plausible that the combination of an electron-donating ethoxy group and a strongly electron-withdrawing pentafluorosulfanyl group in this compound would lead to interesting photophysical behavior, potentially with applications in fluorescent probes and materials.

Role as Ligands or Scaffolds in Catalytic Transformations

The electronic properties of the SF5 group also make it an intriguing substituent for ligands in catalysis. The strong electron-withdrawing nature of the SF5 group can modulate the electron density at the metal center in a catalyst, thereby influencing its reactivity and selectivity.

Aryl ethers and aryl sulfides can be activated by coordination to a metal center, facilitating subsequent chemical transformations. researchgate.net The presence of an SF5 group on the aromatic ring could further enhance this activation. While direct examples of this compound being used as a ligand are not prevalent in the provided search results, the principles of ligand design suggest its potential. For instance, aryliminopyridyl nickel complexes have been used as catalysts for ethylene polymerization, with their performance being influenced by the electronic and steric properties of the aryl group. mdpi.com

The synthesis of various transition metal complexes with phosphaalkene ligands has been extensively studied, and these complexes have shown catalytic activity in a range of reactions. mostwiedzy.pl The ability to functionalize SF5-arenes opens up the possibility of incorporating this group into various ligand scaffolds to fine-tune the properties of metal catalysts. nih.gov For example, heterodinuclear catalysts have been developed for ring-opening copolymerizations, where the ligand structure plays a crucial role in determining the catalyst's activity and selectivity. nih.gov The introduction of an SF5-aryl ether moiety into such ligand systems could offer a new avenue for catalyst design.

Future Research Directions and Synthetic Prospects for 1 Ethoxy 4 Pentafluorosulfanyl Benzene

Development of Novel and Sustainable Synthetic Approaches to Complex Architectures

The broader application of SF5-containing compounds, including 1-ethoxy-4-(pentafluorosulfanyl)benzene, has been historically limited by the challenging synthetic methods required for their preparation. researchgate.netthieme.de Future research will undoubtedly focus on developing more efficient, scalable, and sustainable synthetic routes.

Current mainstream methods for creating the aryl-SF5 bond often rely on harsh reagents, such as the direct fluorination of diaryl disulfides with elemental fluorine or the multi-step Umemoto synthesis starting from aryl thiols. beilstein-journals.orgresearchgate.net While effective, these methods present challenges in terms of safety, substrate scope, and functional group tolerance. A key future direction is the development of milder and more versatile synthetic protocols.

Potential Research Avenues:

Late-Stage Functionalization: Developing methods to introduce the ethoxy group or other functionalities onto a pre-existing 4-(pentafluorosulfanyl)benzene core allows for rapid diversification. This could involve leveraging modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr) on activated precursors. beilstein-journals.org

Photoredox and Electrochemical Catalysis: These emerging fields offer powerful tools for forming challenging bonds under mild conditions. researchgate.net Research into the photocatalytic or electrochemical coupling of suitable precursors could provide a more sustainable alternative to traditional methods that require strong oxidants or high temperatures.

Flow Chemistry: The use of gaseous or hazardous reagents like elemental fluorine can be made safer and more efficient through flow chemistry setups. meliusorganics.com A continuous-flow process for the synthesis of key intermediates, such as 4-nitro-1-(pentafluorosulfanyl)benzene, could be adapted for the large-scale and safe production of precursors to this compound. researchgate.net

Novel Fluorinating Reagents: The development of new reagents that can deliver the SF5 group directly to aromatic rings without the need for elemental fluorine is a significant goal in organofluorine chemistry. researchgate.net

| Synthetic Strategy | Typical Precursors | Potential Advantages | Challenges to Overcome |

| Direct Fluorination | Diaryl disulfides | Direct route to key intermediates | Requires elemental fluorine, harsh conditions, limited substrate scope beilstein-journals.orgresearchgate.net |

| Umemoto Synthesis | Aryl thiols, diaryl disulfides | Broader substrate scope, avoids F2 gas | Multi-step process, requires specific reagents beilstein-journals.org |

| Phosphorothiolate Oxidation | Aryl boronic acids, aryl halides | Convergent, uses readily available materials | Still a developing methodology thieme.de |

| Late-Stage Etherification | 4-(Pentafluorosulfanyl)phenol (B1597158) | High efficiency for specific target | Requires synthesis of the phenol (B47542) precursor |

Exploration of Unexplored Reactivity and Transformation Pathways

The reactivity of the this compound ring is dictated by the interplay between the strongly electron-donating ethoxy group (-OEt) and the powerfully electron-withdrawing pentafluorosulfanyl group (-SF5). This electronic push-pull system creates unique opportunities for selective chemical transformations that remain largely unexplored.

The SF5 group is a meta-director in electrophilic aromatic substitution (SEAr), while the ethoxy group is an ortho-, para-director. For substitutions on this compound, the positions ortho to the ethoxy group are highly activated. Future research should focus on systematically investigating a range of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) to synthesize novel, polysubstituted SF5-arenes.

Furthermore, the oxidation of the aromatic ring presents a fascinating and underexplored pathway. Research on the analogous compound, 4-(pentafluorosulfanyl)anisole, has shown that oxidation can open the aromatic ring to yield valuable aliphatic SF5-containing building blocks, such as SF5-muconolactone and SF5-maleic acid. beilstein-journals.org Applying similar oxidative conditions to this compound could provide access to a new family of functionalized aliphatic compounds bearing the SF5 group.

Key Areas for Reactivity Studies:

Regioselectivity of Electrophilic Aromatic Substitution: A detailed study mapping the regiochemical outcomes of various SEAr reactions.

Oxidative Ring-Opening: Exploring the transformation of the aromatic core into functionalized aliphatic SF5-compounds. beilstein-journals.org

Metal-Catalyzed Cross-Coupling: Using the aryl ether as a platform for C-H activation or by introducing a leaving group (e.g., halide) to participate in Suzuki, Heck, or Sonogashira coupling reactions, building molecular complexity. researchgate.net

Reactivity of the Benzylic Position: If the ethyl group of the ether can be functionalized, it would open another avenue for derivatization.

Design and Engineering of Advanced Functional Materials Based on SF5-Aryl Ethers

The unique physicochemical properties of the SF5 group make it an attractive component for advanced functional materials. nih.govwiley-vch.dewiley.com Its combination of extreme electronegativity, steric bulk, and high lipophilicity can be harnessed to design materials with tailored properties for applications in electronics, optics, and polymer science. nih.gov

This compound serves as a prototypical building block for such materials. The molecule possesses a large dipole moment due to the opposing electronic nature of the ethoxy and SF5 groups. This intrinsic polarity is highly desirable for applications in:

Liquid Crystals: The rigid aromatic core and the strong dipole moment are key features for designing liquid crystalline materials. nih.gov The SF5 group can enhance thermal stability and tune the dielectric anisotropy of the final material.

Dielectric Materials: Polymers incorporating the SF5-aryl ether moiety could exhibit high dielectric constants and low loss tangents, making them suitable for use in capacitors, insulators, and next-generation electronic components.

Functional Polymers: Polymerization of derivatives of this compound could lead to polymers with high thermal stability, chemical resistance, and specific surface properties (hydrophobicity). These materials could find use in high-performance coatings, membranes, or optical films. researchgate.net

| Material Class | Key Property Contribution from SF5-Aryl Ether | Potential Application |

| Liquid Crystals | High polarity, thermal stability, steric bulk nih.gov | High-resolution displays, optical switches |

| Dielectric Polymers | Large dipole moment, high stability | High-frequency electronics, energy storage capacitors |

| Specialty Coatings | High lipophilicity, chemical inertness | Hydrophobic and oleophobic surfaces, protective layers |

| Nonlinear Optical Materials | Strong intramolecular charge transfer | Photonics, optical data processing |

Interdisciplinary Research Directions in Organofluorine Chemistry and Material Science

The exploration of this compound and related SF5-aryl ethers lies at the intersection of synthetic organofluorine chemistry and applied material science. wikipedia.orgthieme-connect.com Future progress will depend on a highly interdisciplinary approach, integrating advanced synthesis, physical property characterization, and computational modeling.

Key Interdisciplinary Frontiers:

Computational Chemistry and Materials Prediction: Density functional theory (DFT) and other computational methods can be used to predict the electronic, optical, and physical properties of novel materials derived from SF5-aryl ethers before their synthesis. researchgate.net This computational-experimental feedback loop can accelerate the discovery of materials with targeted functionalities.

Supramolecular Chemistry: The fluorine atoms of the SF5 group can participate in non-covalent interactions, such as F···H and F···F contacts, which can influence crystal packing and the bulk properties of materials. nih.gov Understanding and engineering these supramolecular interactions is a key aspect of crystal engineering and material design.

Bio-organic and Medicinal Chemistry: While this article focuses on material applications, the SF5 group is also of great interest in drug discovery for its ability to modulate pharmacokinetic properties. researchgate.netnih.gov Interdisciplinary studies could explore the potential of SF5-aryl ethers as scaffolds in the design of new agrochemicals or pharmaceuticals.

The continued study of this compound and its derivatives will not only expand the toolbox of synthetic organofluorine chemistry but also provide a rich platform for the creation of next-generation functional materials, driving innovation across multiple scientific disciplines.

Q & A

Q. What are the optimized synthetic routes for 1-Ethoxy-4-(pentafluorosulfanyl)benzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between ethynyl intermediates and halogenated aromatic precursors. A common method uses palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert atmospheres to prevent side reactions like oxidation. For example, coupling 4-iodo-1-ethoxybenzene with pentafluorosulfanyl-substituted alkynes in the presence of Pd(PPh₃)₄ and CuI yields the target compound . Key parameters include:

- Catalyst loading : 2–5 mol% Pd for optimal activity.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Data on competing pathways (e.g., direct fluorination vs. nucleophilic substitution) should be compared to assess scalability and cost-effectiveness .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?

- ¹⁹F NMR : The pentafluorosulfanyl (SF₅) group exhibits a distinct singlet at δ −65 to −70 ppm, differentiating it from trifluoromethoxy (CF₃O) or perfluoroalkyl groups .

- IR : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and SF₅ (740–760 cm⁻¹) confirm structural integrity.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 328.01 (C₈H₇F₅OS) with isotopic patterns matching SF₅ .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during nucleophilic aromatic substitution (NAS) reactions involving the SF₅ group?

The SF₅ group is a strong electron-withdrawing substituent, directing nucleophilic attack to the meta or para positions. However, competing electronic effects from the ethoxy group (electron-donating) can lead to conflicting regioselectivity. Methodological approaches include:

- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Fukui indices) .

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures and solvent polarities (e.g., DMF vs. THF) can shift product ratios. For example, using K₂CO₃ in DMF at 120°C favors para substitution, while room-temperature reactions in THF yield meta products .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack less hindered positions .

Q. How do data inconsistencies in biological activity assays (e.g., IC₅₀ values) arise, and how can they be mitigated?

Discrepancies in cytotoxicity or antimicrobial activity often stem from:

- Purity Variations : Impurities from incomplete purification (e.g., residual Pd catalysts) skew results. Validate purity via HPLC (>99%) before biological testing .

- Assay Conditions : Differences in cell line viability (e.g., A549 vs. HeLa) or culture media (e.g., serum concentration) impact IC₅₀. Standardize protocols using reference compounds (e.g., doxorubicin as a positive control) .

- Solubility : Poor aqueous solubility may lead to underestimated activity. Use co-solvents like DMSO (≤0.1% v/v) to ensure compound dispersion .

Q. What mechanistic insights explain the compound’s dual role as a liquid crystal precursor and a kinase inhibitor?

The SF₅ group enhances polarizability and thermal stability, critical for liquid crystal applications. Concurrently, its electron-withdrawing nature enables competitive binding to ATP pockets in kinases (e.g., EGFR). Key studies include:

- Molecular Docking : Simulations show SF₅ forms hydrogen bonds with kinase active sites (e.g., Lys745 in EGFR) .

- Structure-Activity Relationships (SAR) : Modifying the ethoxy group to bulkier substituents (e.g., isopropoxy) reduces liquid crystal stability but improves kinase inhibition .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.